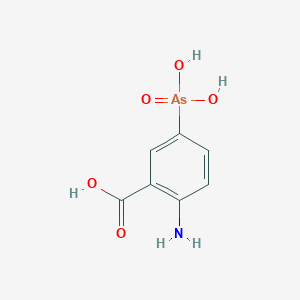
(1-Ethenylcyclohexyl) 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethenylcyclohexyl) 3,5-dinitrobenzoate: is an organic compound with the molecular formula C15H16N2O6 It is a derivative of benzoic acid, where the benzoate group is substituted with a 3,5-dinitro group and an ethenylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Traditional Method: The synthesis of (1-Ethenylcyclohexyl) 3,5-dinitrobenzoate typically involves the reaction of 3,5-dinitrobenzoic acid with 1-ethenylcyclohexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds via esterification.
Green Chemistry Approach: A more environmentally friendly method involves the use of microwave-assisted synthesis.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Antimicrobial Activity: Derivatives of 3,5-dinitrobenzoates have shown potent antifungal activity against Candida species.
Medicine:
Drug Development: The compound’s derivatives are being explored for their potential use in developing new antifungal and antibacterial agents.
Industry:
Polymer Chemistry: The compound can be used in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which (1-Ethenylcyclohexyl) 3,5-dinitrobenzoate exerts its effects is primarily through its interaction with cellular membranes. The nitro groups in the compound are believed to disrupt the integrity of microbial cell membranes, leading to cell lysis and death . Additionally, the compound may interfere with the synthesis of essential biomolecules, further inhibiting microbial growth.
Comparison with Similar Compounds
- Ethyl 3,5-dinitrobenzoate
- Propyl 3,5-dinitrobenzoate
- Benzimidazolium 3,5-dinitrobenzoate
Comparison:
- Ethyl 3,5-dinitrobenzoate: Similar in structure but with an ethyl group instead of an ethenylcyclohexyl group. It exhibits potent antifungal activity .
- Propyl 3,5-dinitrobenzoate: Similar in structure but with a propyl group. It also shows significant biological activity .
- Benzimidazolium 3,5-dinitrobenzoate: Contains a benzimidazole moiety, which imparts unique optical and dielectric properties .
Uniqueness: (1-Ethenylcyclohexyl) 3,5-dinitrobenzoate is unique due to the presence of the ethenylcyclohexyl group, which may impart distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
29338-78-1 |
|---|---|
Molecular Formula |
C15H16N2O6 |
Molecular Weight |
320.30 g/mol |
IUPAC Name |
(1-ethenylcyclohexyl) 3,5-dinitrobenzoate |
InChI |
InChI=1S/C15H16N2O6/c1-2-15(6-4-3-5-7-15)23-14(18)11-8-12(16(19)20)10-13(9-11)17(21)22/h2,8-10H,1,3-7H2 |
InChI Key |
BHSWHRDJOJWZAS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CCCCC1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


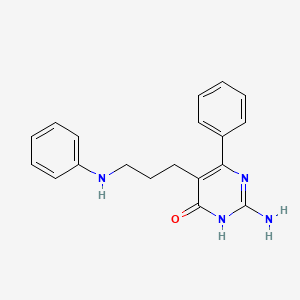
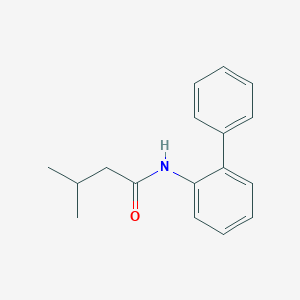
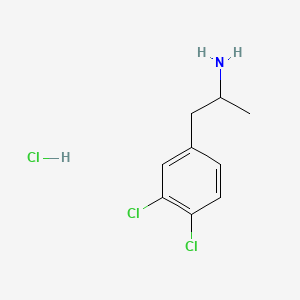
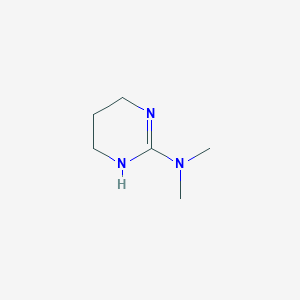
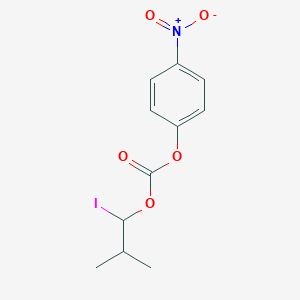
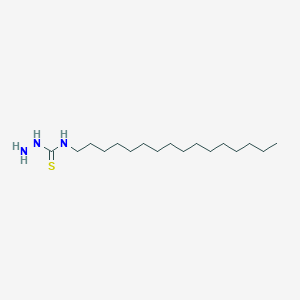
![4-[(Diphenylmethyl)sulfanyl]-3-nitropyridine-2,6-diamine](/img/structure/B13998453.png)
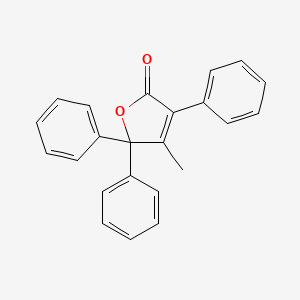
![Hydrazinecarbothioamide, 2-[(2-hydroxy-5-nitrophenyl)methylene]-](/img/structure/B13998461.png)
![3-[1-Amino-3-(3,4,5-trimethoxyphenyl)propyl]phenol](/img/structure/B13998473.png)


